![molecular formula C18H12IN3OS B2522238 N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamid CAS No. 670248-11-0](/img/structure/B2522238.png)
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamid
Übersicht
Beschreibung
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is a complex organic compound that features an imidazo[2,1-b]thiazole moiety fused with a phenyl ring and an iodobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Wissenschaftliche Forschungsanwendungen
Target Enzyme
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide primarily targets the SIRT1 enzyme , which plays a crucial role in cellular processes such as apoptosis and inflammation.
Mode of Action
This compound acts as a SIRT1 activator , influencing various biochemical pathways through the deacetylation of proteins involved in cell survival and proliferation. Research indicates that activation of SIRT1 can lead to significant molecular effects, including antitumor activity against various cancer cell lines.
Anticancer Activity
Research has demonstrated that N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide exhibits potent antiproliferative effects against several cancer cell lines:
Cancer Type | Cell Lines Tested | Activity Observed |
---|---|---|
Ovarian Cancer | OVCAR-3 | Significant inhibition |
Colon Cancer | HCT-15 | Significant inhibition |
Renal Cancer | CAKI-1, UO-31 | Significant inhibition |
Leukemia | CCRF-CEM, SR | Significant inhibition |
Cellular Effects
The compound has shown broad-spectrum antiproliferative activity against various cell lines. The mechanism likely involves binding interactions with biomolecules or enzyme inhibition, similar to other imidazo[2,1-b]thiazole derivatives.
Molecular Mechanism
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide may exert its effects through:
- Enzyme Inhibition/Activation : Interacting with SIRT1 and potentially other enzymes.
- Gene Expression Modulation : Influencing the expression of genes associated with cancer progression and survival.
Pharmacokinetics
Thiazole derivatives have been noted for their diverse biological properties. The pharmacokinetic profile of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is expected to reflect the characteristics typical of thiazole compounds, including absorption, distribution, metabolism, and excretion parameters that are conducive to therapeutic use.
Case Studies and Research Findings
Several studies have documented the efficacy of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide in preclinical settings:
- Antitumor Activity in Leukemia Models : The compound demonstrated significant inhibitory effects on leukemia cell lines (SR and HL-60), suggesting its potential as a therapeutic agent in hematological malignancies.
- Prostate Cancer Studies : In vitro studies indicated that treatment with this compound led to reduced viability in DU-145 prostate cancer cells.
- Broader Anticancer Applications : Additional studies are ongoing to evaluate its effectiveness against other cancer types and to elucidate the detailed mechanisms behind its anticancer properties.
Wirkmechanismus
Target of Action
The primary target of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is the SIRT1 enzyme . SIRT1, or sirtuin 1, is a protein that in humans is encoded by the SIRT1 gene. It is a member of the sirtuin family of proteins, which are homologs to the yeast Sir2 protein. SIRT1 is known to be involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide acts as a SIRT1 activator . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to changes in the regulation of various cellular processes.
Biochemical Pathways
The activation of SIRT1 by N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can affect several biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play a role in cellular processes such as apoptosis and cell survival, endocrine signaling, and inflammation . By activating SIRT1, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can influence these pathways and their downstream effects.
Pharmacokinetics
Thiazole derivatives, which include imidazo[2,1-b]thiazoles, are known to exhibit a wide range of biological properties and have been used in the development of various pharmaceutical agents .
Result of Action
The activation of SIRT1 by N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can lead to a variety of molecular and cellular effects. For example, it has been shown to exhibit antitumor activity, with significant inhibitory effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .
Biochemische Analyse
Biochemical Properties
They have been found to interact with a variety of enzymes, proteins, and other biomolecules, which could potentially be the case for N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide as well .
Cellular Effects
Some imidazo[2,1-b]thiazole derivatives have shown broad-spectrum antiproliferative activity against various cell lines . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other imidazo[2,1-b]thiazole derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide: This compound shares a similar imidazo[2,1-b]thiazole core but has different substituents, leading to variations in biological activity.
Benzothiazole derivatives: These compounds also contain a thiazole ring and exhibit a range of biological activities, including anticancer properties.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodobenzamide moiety, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising anticancer activity .
Biologische Aktivität
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antiviral properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[2,1-b]thiazole moiety fused with a phenyl ring and an iodobenzamide group. Its IUPAC name is N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide. The molecular formula is , and it has a molecular weight of 423.28 g/mol.
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide primarily acts as a SIRT1 activator . SIRT1 (Sirtuin 1) is known for its role in deacetylating proteins that regulate various cellular processes such as apoptosis, cell survival, and inflammation. By activating SIRT1, this compound may influence several biochemical pathways critical for cell proliferation and survival.
Anticancer Activity
Research indicates that N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide exhibits antiproliferative activity against various cancer cell lines. Significant findings include:
- Cell Lines Tested :
- Ovarian cancer (OVCAR-3)
- Colon cancer (HCT-15)
- Renal cancer (CAKI-1 and UO-31)
- Leukemia (CCRF-CEM and SR)
The compound demonstrated potent activity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Antiviral Activity
In addition to its anticancer properties, the compound has shown antiviral activity against Parvovirus B19. Studies revealed that certain derivatives of imidazo[2,1-b]thiazole exhibited inhibitory effects on viral replication and cell viability in relevant cellular systems . The mechanism appears sensitive to structural variations within the compound.
Structure-Activity Relationship (SAR)
The biological activity of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can be influenced by its structural components. Variations in substituents on the imidazo[2,1-b]thiazole moiety have been linked to differences in potency against various biological targets. For instance:
Compound | Structure | Inhibition Constant (µM) |
---|---|---|
9ae | R = 4-OCH₃ | 57.7 |
9bb | R = 4-CH₃ | 76.4 |
9ca | R = 4-Cl | 79.9 |
9cc | R = H | 57.8 |
These results indicate that the presence of specific functional groups can enhance or diminish the compound's inhibitory effects on target enzymes .
Study on Carbonic Anhydrase Inhibition
A notable study evaluated the inhibition of carbonic anhydrase (CA) isoforms by derivatives related to imidazo[2,1-b]thiazole compounds. The results showed selective inhibition of hCA II over other isoforms (hCA I, IX, XII), with inhibition constants ranging from 57.7 µM to 98.2 µM for the most potent compounds . This selectivity suggests potential applications in targeting specific pathways involved in tumor growth.
Evaluation of Antiviral Properties
Another study focused on the antiviral efficacy of synthesized derivatives against Parvovirus B19. The results indicated that certain structural modifications could significantly enhance antiviral activity while maintaining low cytotoxicity in host cells . This highlights the importance of SAR in developing effective antiviral agents.
Eigenschaften
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDRHVNGZCUQEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.